molecular formula C15H18N2O2 B12629188 2-Cyclobutyl-1-propan-2-ylbenzimidazole-5-carboxylic acid

2-Cyclobutyl-1-propan-2-ylbenzimidazole-5-carboxylic acid

Cat. No.: B12629188
M. Wt: 258.32 g/mol
InChI Key: OBXQQNQWIHTXSO-UHFFFAOYSA-N
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Description

2-Cyclobutyl-1-propan-2-ylbenzimidazole-5-carboxylic acid is a heterocyclic compound that features a benzimidazole core. Benzimidazoles are known for their wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties . The unique structure of this compound makes it a valuable compound in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutyl-1-propan-2-ylbenzimidazole-5-carboxylic acid typically involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions. One common method is the reaction of o-phenylenediamine with cyclobutyl carboxylic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3) . The reaction is carried out under reflux conditions to facilitate the formation of the benzimidazole ring.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as palladium or nickel can enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclobutyl-1-propan-2-ylbenzimidazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield reduced benzimidazole derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-Cyclobutyl-1-propan-2-ylbenzimidazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclobutyl-1-propan-2-ylbenzimidazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to various therapeutic effects, such as the reduction of inflammation or the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Uniqueness: 2-Cyclobutyl-1-propan-2-ylbenzimidazole-5-carboxylic acid is unique due to its cyclobutyl and propan-2-yl substituents, which confer distinct steric and electronic properties. These unique features can enhance its binding affinity to specific molecular targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

2-cyclobutyl-1-propan-2-ylbenzimidazole-5-carboxylic acid

InChI

InChI=1S/C15H18N2O2/c1-9(2)17-13-7-6-11(15(18)19)8-12(13)16-14(17)10-4-3-5-10/h6-10H,3-5H2,1-2H3,(H,18,19)

InChI Key

OBXQQNQWIHTXSO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2)C(=O)O)N=C1C3CCC3

Origin of Product

United States

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